molecular formula C12H10BrN B8414333 2-(3-Bromo-2-methyl-phenyl)-pyridine

2-(3-Bromo-2-methyl-phenyl)-pyridine

Cat. No. B8414333
M. Wt: 248.12 g/mol
InChI Key: SNCSDASMJBPOOB-UHFFFAOYSA-N
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Patent
US08378092B2

Procedure details

A solution of i-PrMgCl (27.49 mL, 2M in THF, 55 mmol.) was added dropwise to commercially available 1,3-dibromo-2-methyl-benzene (12.5 g, 50 mmol) at RT under argon and then heated at 65° C. for 1.5 h. The mixture was added via syringe to a suspension of dry ZnCl2 (6.83 g, 50 mmol.) in dry THF (20 ml) and cooled to 0° C. under argon. The resulting suspension was stirred at RT for 30 min. Then 2-bromo-pyridine (4.78 ml, 50 mmol.) and PdCl2*dppf (2.03 g) were added and the mixture was refluxed for 2 h. The reaction mixture was then quenched by the addition of a 5% solution of citric acid (200 ml) and extracted with ethyl acetate (2×250 ml). The combined organic layers were consecutively washed with a 5% solution of citric acid (150 ml) and brine (150 ml), dried over Na2SO4, filtered and evaporated under reduced pressure. The crude material was chromatographed on silica gel. Yield: 7.7 g, 78%.
Quantity
27.49 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.03 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.83 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[C:8]=1[CH3:14].Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1>C1COCC1.[Cl-].[Cl-].[Zn+2].Cl[Pd]Cl>[Br:13][C:9]1[C:8]([CH3:14])=[C:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[CH:12]=[CH:11][CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
27.49 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
12.5 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)C
Step Two
Name
Quantity
4.78 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
2.03 g
Type
catalyst
Smiles
Cl[Pd]Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6.83 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. under argon
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of a 5% solution of citric acid (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 ml)
WASH
Type
WASH
Details
The combined organic layers were consecutively washed with a 5% solution of citric acid (150 ml) and brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C(=C(C=CC1)C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.